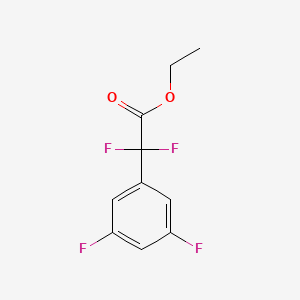

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate

Description

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate is a fluorinated ester featuring a 3,5-difluorophenyl group attached to a difluoroacetate backbone. The compound’s molecular formula is inferred as C₁₀H₈F₄O₂, with a molecular weight of 236.18 g/mol, based on its structural similarity to derivatives documented in the literature .

Properties

IUPAC Name |

ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMLTCOKHPCPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC(=C1)F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate typically involves the esterification of 3,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: 3,5-Difluorobenzoic acid.

Reduction: Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : Replacement of chlorine with fluorine (e.g., in 3,5-difluorophenyl vs. 2,5-dichlorophenyl derivatives) reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity and resistance to enzymatic cleavage .

- Trifluoromethyl Groups : The bis(trifluoromethyl)phenyl analog (C₁₂H₉F₈O₂) exhibits significantly higher molecular weight (336.20 g/mol) and lipophilicity, making it suitable for hydrophobic environments in catalysis or drug delivery .

- Heterocyclic Modifications : Pyrazine or thiazole rings (e.g., and ) introduce nitrogen or sulfur atoms, altering solubility and electronic properties for targeted bioactivity .

Biological Activity

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₈F₄O₂

- Molecular Weight : 236.17 g/mol

- CAS Number : 1343850-82-7

The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological responses. The exact pathways involved are still under investigation, but initial studies suggest potential therapeutic applications in drug development and disease treatment.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and increased binding affinity to biological targets compared to their non-fluorinated counterparts. This trend is also observed in this compound, which may enhance its efficacy in medicinal applications.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Antifungal | Preliminary studies suggest antifungal activity comparable to established agents. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways related to diseases. |

Case Studies

Several studies have explored the biological activity of similar fluorinated compounds. For instance:

- Antifungal Activity : A study on difluoro(heteroaryl)methyl derivatives indicated strong antifungal activities against various fungi, suggesting that this compound could exhibit similar effects due to its structural similarities .

- Enzyme Interaction Studies : Research on related compounds demonstrated that fluorinated esters can significantly affect enzyme kinetics and binding affinities. This suggests that this compound may also interact effectively with key metabolic enzymes .

- Pharmacokinetic Studies : Investigations into the ADME (absorption, distribution, metabolism, and excretion) properties of fluorinated compounds reveal that the incorporation of fluorine can enhance permeability while reducing lipophilicity . This characteristic could be advantageous for drug formulation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | C₁₀H₈ClF₂O₂ | Contains chlorine instead of fluorine on the phenyl ring. |

| Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C₉H₉F₃O₃ | Hydroxy group alters reactivity profile. |

| Ethyl 2-(3-fluorophenyl)acetate | C₉H₉F₂O₂ | Lacks difluoro groups; simpler structure. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate, and how can purity be ensured?

- Methodology : The compound can be synthesized via coupling reactions using activating reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate). For example, a protocol involves reacting 2-(3,5-difluorophenyl)-2-hydroxyacetic acid with ethyl difluoroacetate in the presence of N,N-diisopropylethylamine and tetrahydrofuran. Purification typically involves chromatography (e.g., petroleum ether/ethyl acetate gradients) followed by Supercritical Fluid Chromatography (SFC) for enantiomeric resolution .

- Quality Control : Purity is assessed via HPLC (>95% purity thresholds) and NMR to confirm structural integrity.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Key parameters include torsion angles (e.g., N1—C10—C11—C12 = −178.32°) and bond distances, which are critical for confirming stereochemistry and substituent orientation. For analogs like ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, X-ray data revealed planar quinoline rings and fluorine-induced electronic effects .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Properties :

- Boiling Point : ~97°C (for ethyl difluoroacetate analogs) .

- Solubility : Limited water solubility; prefers organic solvents (e.g., THF, ethyl acetate).

- Stability : Hydrolytically sensitive due to ester groups; store under inert atmosphere.

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis?

- Strategies :

- Reagent Selection : Use HATU over EDCl/HOBt for higher yields in amide bond formation .

- Temperature Control : Conduct reactions at 0°C initially, then warm to 20°C to minimize side reactions.

- Solvent Optimization : Tetrahydrofuran (THF) enhances solubility of aromatic intermediates compared to DCM.

Q. What experimental approaches evaluate its potential as a kinase inhibitor (e.g., p38 MAP kinase)?

- Methodology :

- In Vitro Assays : Use recombinant p38 MAP kinase in enzymatic assays (e.g., ATPase activity) with IC50 determination.

- Cell-Based Models : Test anti-inflammatory activity in macrophage lines (e.g., TNF-α suppression).

- Structural Analogues : Compare with tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate, a patented p38 inhibitor with IC50 < 100 nM .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Approach :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line, incubation time).

- SAR Analysis : Test derivatives with varying fluorine substitutions (e.g., 2,4-difluoro vs. 3,5-difluoro) to isolate electronic/steric effects .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding affinity.

Q. What analytical techniques are recommended for stability studies under physiological conditions?

- Methods :

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma.

- NMR Spectroscopy : Track ester hydrolysis via disappearance of ethyl group signals (δ ~1.2 ppm for CH3).

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks to predict shelf-life.

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for fluorine substituents?

- Protocol :

Synthesize analogs with fluorine at positions 2,4- or 3,5- on the phenyl ring.

Assess logP (lipophilicity) via shake-flask method and correlate with cellular permeability.

Test inhibitory potency against target enzymes (e.g., COX-2, p38) to identify optimal substitution patterns .

Q. What safety protocols are essential for handling fluorinated intermediates?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.